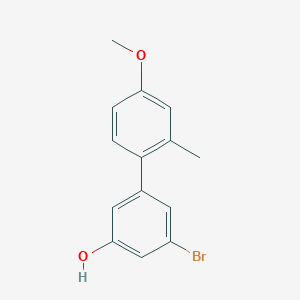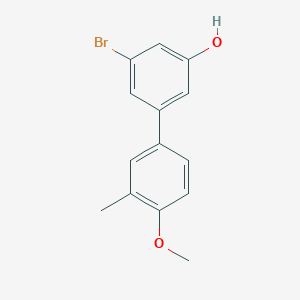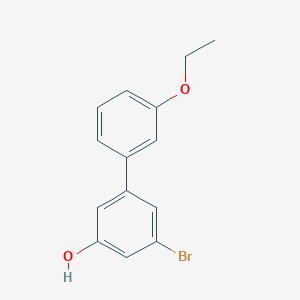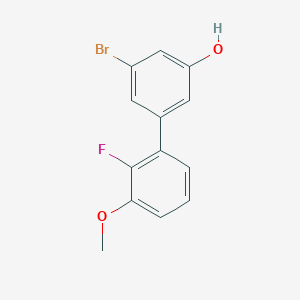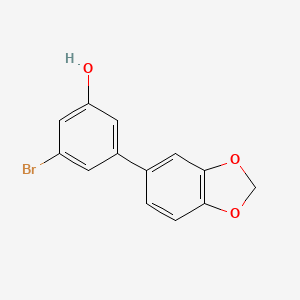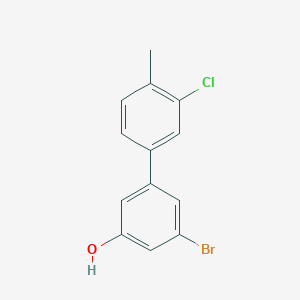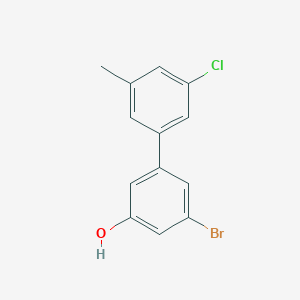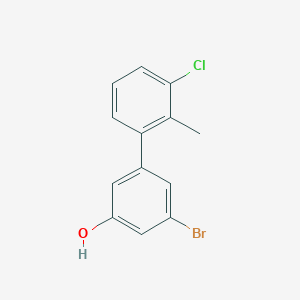
3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% (3-B5-3C2MP) is a chemical compound composed of a phenol group, bromine and chlorine atoms, and a methyl group. It is a white, crystalline solid with a melting point of 131-132°C and a boiling point of 267-268°C. It is soluble in water, ethanol, and acetone. 3-B5-3C2MP is widely used in scientific research due to its unique properties.
Mechanism of Action
3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% acts as an inhibitor of enzymes by binding to their active sites. The binding of 3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% to the enzyme’s active site blocks the enzyme from binding to its substrate, thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory, anti-fungal, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% in lab experiments include its low toxicity, low cost, and ease of synthesis. Its low toxicity makes it safe to handle and use in experiments. Its low cost makes it an economical choice for experiments. Its ease of synthesis makes it a convenient choice for experiments.
The limitations of using 3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% in lab experiments include its limited availability and its instability in certain conditions. Its limited availability may make it difficult to obtain in some areas. Its instability in certain conditions, such as high temperature or pH, can cause it to decompose or degrade, making it unsuitable for experiments that require stability.
Future Directions
Future research on 3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% could focus on its potential applications in medicine and drug development. For example, further research could explore its potential as an antibiotic, antifungal, or antiviral agent. Additionally, research could explore its potential as an inhibitor of enzymes involved in disease pathways, such as those involved in cancer or inflammation. Finally, research could explore its potential as a catalyst for the synthesis of organic compounds.
Synthesis Methods
3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% can be synthesized in a two-step reaction. First, 3-chloro-2-methylphenol is reacted with bromine in an aqueous solution of sodium carbonate to form 3-bromo-2-methylphenol. Then, 3-bromo-2-methylphenol is reacted with potassium hydroxide in an aqueous solution to form 3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95%.
Scientific Research Applications
3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as 3-bromo-2-methylphenol, 3-chloro-2-methylphenol, and 4-bromo-3-chloro-2-methylphenol. It has also been used as a catalyst in the synthesis of organic compounds and as an inhibitor of enzymes.
properties
IUPAC Name |
3-bromo-5-(3-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c1-8-12(3-2-4-13(8)15)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLJXIAAPXUFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686416 |
Source


|
| Record name | 5-Bromo-3'-chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261989-48-3 |
Source


|
| Record name | 5-Bromo-3'-chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


